molecular formula C16H14ClN3O2S2 B2959721 N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 878712-52-8

N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No. B2959721
M. Wt: 379.88
InChI Key: JHPPLXKFQCCXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H14ClN3O2S2 and its molecular weight is 379.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopy and Computational Analysis

A study by S. J. Jenepha Mary, S. Pradhan, C. James (2022) characterized a closely related antiviral active molecule using Raman and Fourier transform infrared spectroscopy. The analysis was supported by density functional theory (DFT) to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. The study emphasized the stereo-electronic interactions contributing to stability and provided insights into intermolecular contacts within the crystal structure through Hirshfeld surface analysis.

Antiproliferative Activity and Molecular Docking

Research by Pei Huang, Juan Zhao, Yanhong Gao, et al. (2020) synthesized a compound with a similar structure, highlighting its marked inhibition against various cancer cell lines. The study combined crystal structure determination, DFT analysis, and molecular docking studies to illustrate the compound's promising anticancer activity and its interaction mechanisms.

Antitumor and Antibacterial Agents

A synthesis and evaluation study by A. Gangjee, F. Mavandadi, R. Kisliuk, et al. (1996) developed novel inhibitors of thymidylate synthase as potential antitumor and antibacterial agents. The research focused on the synthesis of compounds with varying substituents and evaluated their inhibitory activities against various targets, offering insights into the therapeutic potential of such compounds.

Synthesis and Pharmacological Evaluation

S. Z. Siddiqui, M. Abbasi, Aziz‐ur‐Rehman, et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their potential as anti-bacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This study provides a foundation for understanding the biological applications of compounds related to N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide.

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk (2008) synthesized compounds as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. The study provides insights into the structural features conducive to dual inhibitory activity, highlighting the therapeutic potential of such compounds.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-9-6-12-14(24-9)19-16(20(2)15(12)22)23-8-13(21)18-11-5-3-4-10(17)7-11/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPPLXKFQCCXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

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